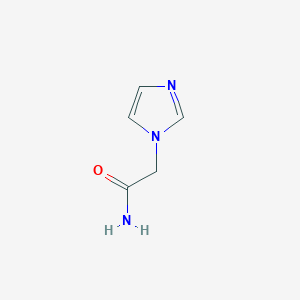

2-(1H-imidazol-1-yl)acetamide

Descripción general

Descripción

2-(1H-imidazol-1-yl)acetamide is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-yl)acetamide can be achieved through several methods. One common approach involves the reaction of imidazole with chloroacetamide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the imidazole nitrogen attacks the carbon atom of the chloroacetamide, resulting in the formation of this compound.

Another method involves the cyclization of N-(2-bromoethyl)imidazole with ammonia or an amine under basic conditions. This reaction also proceeds through a nucleophilic substitution mechanism, where the nitrogen of the imidazole ring attacks the carbon atom of the bromoethyl group, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

2-(1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of imidazole-2-carboxamide.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of imidazole-2-ethylamine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.

Substitution: Amines, alcohols; reactions often conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Imidazole-2-carboxamide

Reduction: Imidazole-2-ethylamine

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticonvulsant Properties

Research indicates that derivatives of 2-(1H-imidazol-1-yl)acetamide exhibit significant anticonvulsant properties. A study highlighted the synthesis and evaluation of various imidazole-containing compounds, demonstrating their efficacy against generalized seizures. The molecular docking analysis revealed strong binding affinities to GABA receptors, which are crucial in controlling neuronal excitability and seizure activity .

Key Findings:

- Compounds such as 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-{2-[(3-nitrophenyl)amino]phenyl}acetamide showed strong anticonvulsant effects.

- The effectiveness was assessed using established animal models, providing insights into their therapeutic potential against epilepsy .

2. Inhibition of Heme Oxygenase-1

Another significant application of this compound is its role as a heme oxygenase-1 inhibitor. Heme oxygenase-1 is implicated in various cancers, where its overexpression correlates with poor prognosis and chemoresistance. Compounds derived from this compound have been synthesized and evaluated for their inhibitory effects on HO-1 activity .

Key Findings:

- Specific derivatives demonstrated IC50 values indicative of potent inhibition against HO-1, suggesting their potential as anticancer agents.

- The structure-activity relationship (SAR) studies revealed that modifications to the imidazole ring and the acetamide linker could enhance inhibitory potency .

Case Studies

Case Study 1: Anticonvulsant Activity

A series of experiments were conducted to evaluate the anticonvulsant properties of synthesized compounds based on this compound. The results indicated that certain derivatives provided significant protection against induced seizures at varying dosages. Notably, compounds with aromatic substitutions exhibited enhanced efficacy compared to their simpler counterparts.

| Compound Name | Dosage (mg/kg) | Protection Level (%) |

|---|---|---|

| OL4 | 100 | 85 |

| OL5 | 400 | 70 |

| OL6 | 100 | 90 |

Case Study 2: Cancer Treatment Potential

In another study focusing on the anticancer properties of imidazole derivatives, a compound derived from this compound was tested against various cancer cell lines, including prostate and glioblastoma cells. The compound demonstrated significant cytotoxic effects, particularly in glioblastoma cells.

| Cell Line | IC50 (μM) | Efficacy (%) |

|---|---|---|

| DU145 | 15 | High |

| A549 | 20 | Moderate |

| U87MG | 10 | Very High |

Mecanismo De Acción

The mechanism of action of 2-(1H-imidazol-1-yl)acetamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. Alternatively, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparación Con Compuestos Similares

2-(1H-imidazol-1-yl)acetamide can be compared with other imidazole derivatives such as:

Imidazole-2-carboxamide: Similar structure but with a carboxamide group instead of an acetamide group.

Imidazole-2-ethylamine: Similar structure but with an ethylamine group instead of an acetamide group.

Benzimidazole: Contains a fused benzene ring, leading to different chemical and biological properties.

Actividad Biológica

2-(1H-imidazol-1-yl)acetamide, a derivative of imidazole, has garnered attention due to its diverse biological activities. Imidazole derivatives are known for their roles in various biochemical pathways and therapeutic applications, making them significant in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications.

Chemical Structure and Properties

This compound features an imidazole ring attached to an acetamide group. This structure contributes to its solubility in polar solvents and its ability to interact with various biological targets.

The compound exhibits a broad spectrum of biological activities through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), which plays a role in cholesterol metabolism.

- Antimicrobial Activity : this compound demonstrates significant antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, although specific pathways remain to be fully elucidated.

Biological Activities

The biological activities of this compound can be categorized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against a range of bacteria and fungi. |

| Antitumor | Potential anticancer properties through apoptosis induction in cancer cells. |

| Anti-inflammatory | Modulates inflammatory pathways, potentially reducing inflammation. |

| Antidiabetic | May influence glucose metabolism and improve insulin sensitivity. |

| Antioxidant | Exhibits properties that combat oxidative stress in cells. |

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Antimicrobial Study : A study demonstrated that derivatives of this compound exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, indicating its potential as a new class of antibiotics.

- Cancer Research : Research indicated that the compound could induce apoptosis in specific cancer cell lines, suggesting its utility in cancer therapy.

- Diabetes Management : Preliminary studies have shown that this compound may enhance insulin sensitivity in diabetic models, pointing towards its potential use in diabetes management.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Solubility : Highly soluble in water, facilitating absorption and bioavailability.

- Metabolism : Metabolized primarily in the liver with possible formation of active metabolites.

- Excretion : Primarily excreted via renal pathways, necessitating consideration in patients with renal impairment.

Propiedades

IUPAC Name |

2-imidazol-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-5(9)3-8-2-1-7-4-8/h1-2,4H,3H2,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAVLRNBGURMFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351875 | |

| Record name | 2-(1H-imidazol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65991-91-5 | |

| Record name | 2-(1H-imidazol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What does the spectroscopic data tell us about the synthesized 2-(1H-imidazol-1-yl)acetamide derivatives?

A1: The research article describes the synthesis and characterization of several this compound derivatives. The researchers confirmed the identity of these compounds using spectroscopic techniques:

- IR Spectroscopy: This technique provided information about the functional groups present in the molecules, such as the characteristic peaks for amide and imidazole rings. []

- 1H NMR Spectroscopy: This technique provided information about the number and type of hydrogen atoms in the molecules, confirming the expected structure of the synthesized compounds. []

- Mass Spectrometry: This technique provided the molecular weight of the compounds, further supporting their successful synthesis. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.